3-Bromo-4-chlorothieno[3,2-c]pyridine

Catalog No.
S693906
CAS No.
29064-82-2
M.F
C7H3BrClNS
M. Wt
248.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-chlorothieno[3,2-c]pyridine

CAS Number

29064-82-2

Product Name

3-Bromo-4-chlorothieno[3,2-c]pyridine

IUPAC Name

3-bromo-4-chlorothieno[3,2-c]pyridine

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

InChI

InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H

InChI Key

FXIKIVFBAQCMRY-UHFFFAOYSA-N

SMILES

C1=CN=C(C2=C1SC=C2Br)Cl

Canonical SMILES

C1=CN=C(C2=C1SC=C2Br)Cl

Synthesis and Characterization:

3-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, with variations in methods and reaction conditions. One study describes its preparation through the reaction of 3-bromopyridine with 4-chlorothiophene-2-carboxaldehyde, followed by cyclization and dehalogenation. [] The characterization of the synthesized compound is typically performed using various techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis. [, ]

Potential Applications:

The presence of both bromine and chlorine atoms in the molecule makes 3-bromo-4-chlorothieno[3,2-c]pyridine a potential candidate for various research applications:

  • Medicinal Chemistry: The heterocyclic structure and the presence of halogens suggest potential for exploring its biological activity. Studies have investigated its anti-bacterial and anti-fungal properties, although further research is needed to determine its efficacy and mechanism of action. []
  • Material Science: The compound's electronic properties and halogenated nature make it a potential candidate for material science applications. Studies have explored its potential use in organic light-emitting diodes (OLEDs) due to its photoluminescent properties. []
  • Organic Synthesis: The reactivity of the halogen atoms can be exploited in further organic synthesis to introduce functionalities or create new derivatives. However, specific examples of such applications are scarce in the current literature.

3-Bromo-4-chlorothieno[3,2-c]pyridine is a heterocyclic compound characterized by a thieno-pyridine structure. The molecular formula is C7H3BrClNC_7H_3BrClN with a molecular weight of approximately 248.53 g/mol. This compound features bromine and chlorine substituents at the 3 and 4 positions, respectively, on the thieno[3,2-c]pyridine ring system, contributing to its unique chemical properties and reactivity. The compound is often utilized in organic synthesis and medicinal chemistry due to its potential biological activities.

Typical for halogenated heterocycles. Key reactions include:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles, facilitating the synthesis of diverse derivatives.
  • Electrophilic Aromatic Substitution: The aromatic nature of the thieno-pyridine allows for electrophilic substitutions, which can modify the electronic properties of the compound.
  • Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form biaryl compounds, expanding its utility in synthetic chemistry.

Research indicates that 3-bromo-4-chlorothieno[3,2-c]pyridine exhibits significant biological activity. It has been studied for its potential as a potassium channel inhibitor, which may have implications in treating various diseases related to ion channel dysfunctions. Its derivatives have also shown promise in anti-cancer studies, indicating that modifications to the thieno-pyridine structure can enhance therapeutic efficacy.

Several synthesis methods for 3-bromo-4-chlorothieno[3,2-c]pyridine have been documented:

  • Bromination of 4-Chlorothieno[3,2-c]pyridine:
    • A common method involves treating 4-chlorothieno[3,2-c]pyridine with bromine in a suitable solvent such as carbon tetrachloride, followed by treatment with sodium hydroxide to yield the desired compound with high efficiency (up to 96% yield) .
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing derivatives of thieno-pyridines .
  • Nucleophilic Substitution Reactions:
    • The halogen substituents can be replaced through nucleophilic substitution reactions with various amines or other nucleophiles under basic conditions.

The applications of 3-bromo-4-chlorothieno[3,2-c]pyridine are diverse:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as therapeutic agents targeting ion channels.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: The compound may find applications in developing functional materials due to its unique electronic properties.

Interaction studies involving 3-bromo-4-chlorothieno[3,2-c]pyridine have focused on its binding affinity with various biological targets. Notably, studies have shown that modifications to this compound can significantly alter its interaction profile with potassium channels and other proteins involved in cellular signaling pathways .

Several compounds share structural similarities with 3-bromo-4-chlorothieno[3,2-c]pyridine. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
4-Chloro-thieno[3,2-c]pyridineContains only chlorineUsed primarily as a precursor
3-Bromo-thieno[3,2-c]pyridineContains only bromineExhibits different reactivity patterns
4-Bromo-5-chloro-thieno[3,2-c]pyridineAdditional bromine at the 5 positionPotentially different biological activities
Thieno[3,2-c]pyridineNo halogen substituentsBaseline for comparison regarding reactivity

The presence of both bromine and chlorine in 3-bromo-4-chlorothieno[3,2-c]pyridine provides it with unique reactivity compared to its analogs, making it particularly valuable in synthetic chemistry and pharmacology.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Wikipedia

3-Bromo-4-chlorothieno[3,2-c]pyridine

Dates

Last modified: 08-15-2023

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